2-(4-(6-氨基嘧啶-4-基)哌嗪-1-基)乙醇

描述

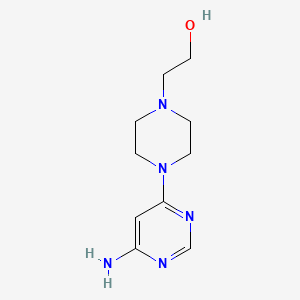

The compound “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C12H19N5O . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at room temperature .

Molecular Structure Analysis

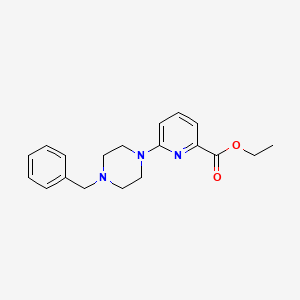

The molecular structure of “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol” can be represented by the InChI code: 1S/C12H19N5O/c13-11-1-3-12 (4-2-11)15-7-5-14 (6-8-15)9-10-16/h1-4,16H,5-10,13H2 . This indicates the presence of various functional groups such as amines, ethers, and piperazine rings .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol” include a molecular weight of 237.3 g/mol . The compound is a solid at room temperature . The InChI key for the compound is WTWUJVVJDKVQBS-UHFFFAOYSA-N .

科学研究应用

Protein Kinase Inhibition

2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol: has been identified as a potential scaffold for protein kinase inhibition. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, which is a crucial step in many cellular processes. Inhibitors that can target specific protein kinases are valuable for the treatment of diseases such as cancer, where abnormal kinase activity is often observed .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are rings containing at least one atom other than carbon and are prevalent in many pharmaceuticals. The ability to synthesize complex heterocyclic structures is vital for the development of new drugs .

Molecular Shape Studies

The molecular shape of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol derivatives is studied to understand their interaction with biological targets. The planarity of the molecule, for instance, is essential for its protein kinase inhibitory potency. Non-planar derivatives may lead to reduced activity or different biological interactions .

Pharmacophore Development

A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol can be used to develop pharmacophores for drug discovery, particularly in identifying new kinase inhibitors .

DNA Intercalation Studies

Due to its planar structure, there is a potential for DNA intercalation with this compound. DNA intercalators are molecules that can insert between the base pairs in DNA. This property is significant for the development of certain types of anticancer and antibiotic drugs .

Grignard Reagent Formation

The compound can be used in the formation of Grignard reagents, which are a class of organometallic compounds that are pivotal in the formation of carbon-carbon bonds in organic synthesis. This application is essential for creating complex organic molecules and pharmaceuticals .

安全和危害

When handling “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol”, it is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

作用机制

Target of Action

The primary targets of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol appear to be the enzymes PARP1 and BuChE . PARP1 is involved in DNA repair, while BuChE plays a role in neurotransmission.

Mode of Action

2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of PARP1 and BuChE affects multiple biochemical pathways. For instance, inhibiting PARP1 can lead to an accumulation of DNA damage, while inhibiting BuChE can alter cholinergic neurotransmission .

Pharmacokinetics

The compound’s ability to inhibit parp1 and buche suggests it can reach its targets in sufficient concentrations .

Result of Action

The molecular and cellular effects of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol’s action include increased phosphorylation of H2AX in MCF-7 cells , indicating DNA damage, and inhibition of BuChE activity , which can affect neurotransmission.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol. For instance, the compound should be handled in a well-ventilated place and kept in a dark place at room temperature . These conditions can help maintain the compound’s stability and efficacy.

属性

IUPAC Name |

2-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMSFZFVBOMIMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444563.png)

![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)